3-(difluoromethyl)-5-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
“N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the difluoromethyl and ethylsulfanyl groups. The final step involves the formation of the imine linkage with the phenoxymethyl-furyl moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental regulations are also considered during industrial production.
Chemical Reactions Analysis
Types of Reactions
“N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imine linkage can produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, “N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could exhibit similar activities.
Medicine
In medicinal chemistry, “N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” could be explored as a lead compound for drug development. Its potential therapeutic applications could include treatments for infections, cancer, and other diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties may offer advantages in various applications.
Mechanism of Action
The mechanism of action of “N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” would depend on its specific interactions with molecular targets. Triazole derivatives often interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethyl and ethylsulfanyl groups may enhance binding affinity or selectivity for certain targets, while the imine linkage could participate in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a difluoromethyl group.
Itraconazole: A triazole antifungal with a complex structure including a triazole ring.
Uniqueness
“N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-{(E)-1-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}AMINE” is unique due to its combination of structural features, including the difluoromethyl, ethylsulfanyl, and phenoxymethyl-furyl groups. These features may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C17H16F2N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-1-[5-(phenoxymethyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C17H16F2N4O2S/c1-2-26-17-22-21-16(15(18)19)23(17)20-10-13-8-9-14(25-13)11-24-12-6-4-3-5-7-12/h3-10,15H,2,11H2,1H3/b20-10+ |
InChI Key |
ZUHFGIOIDFLZCO-KEBDBYFISA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC=CC=C3)C(F)F |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
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